Isopyridoxal

Description

Properties

CAS No. |

6560-46-9 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

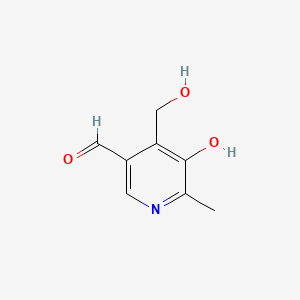

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2-3,11-12H,4H2,1H3 |

InChI Key |

GNKXHPULSPWUAK-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)C=O |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)C=O |

physical_description |

Solid |

Origin of Product |

United States |

Scientific Research Applications

Enzymatic Activity and Metabolism

Isopyridoxal plays a significant role in the metabolism of vitamin B6. It is involved in various enzymatic reactions, particularly as a substrate for pyridoxal kinase and other enzymes that facilitate the conversion of vitamin B6 derivatives.

Key Findings from Studies:

- Enzymatic Reduction: Research has demonstrated that this compound can be enzymatically reduced to form pyridoxamine, highlighting its importance in vitamin B6 metabolism .

- Metabolic Pathways: Studies have shown that this compound participates in several metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. Its interactions with enzymes can influence the levels of key metabolites involved in these processes .

Antiviral Properties

Recent studies have indicated that this compound may possess antiviral properties. Specifically, it has been observed to inhibit the proliferation of certain viruses in cell cultures.

Case Study:

- In a study involving Bombyx mori nucleopolyhedrovirus (BmNPV), treatment with this compound significantly reduced viral DNA levels in infected cells. The compound was shown to suppress viral entry and replication in a dose-dependent manner . This suggests potential applications in antiviral drug development.

Implications in Metabolomics

Metabolomics, the study of small molecules within biological systems, has identified this compound as a relevant metabolite for understanding various diseases.

Applications:

- Biomarker Discovery: this compound levels can serve as biomarkers for certain conditions, aiding in the diagnosis and monitoring of diseases such as metabolic disorders and infections .

- Research on Mycobacterial Diseases: In studies focused on mycobacterial infections, this compound has been identified among metabolites that differentiate between infected and non-infected states, suggesting its role in disease pathophysiology .

Nutritional and Health Applications

This compound's role as a vitamin B6 derivative makes it relevant in nutrition and health research.

Nutritional Studies:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Enzymatic and Metabolic Roles

- This compound vs. Pyridoxal: this compound is oxidized by this compound dehydrogenase to produce 5-pyridoxic acid and 5-pyridoxolactone , whereas pyridoxal is metabolized to 4-pyridoxic acid via pyridoxal dehydrogenase . Both act as cofactors: Pyridoxal is a precursor for pyridoxal phosphate (PLP), a coenzyme in amino acid metabolism , while this compound modulates kynurenine aminotransferase activity in ketogenic diets .

5-Pyridoxolactone vs. 4-Pyridoxic Acid :

- Galactosylglycerol: Unlike this compound, which accumulates during dormancy break in plants, galactosylglycerol is linked to dormancy induction in long-dormant genotypes .

Research Findings on Regulation

Key Research Insights

Enzymatic Specificity : The positional isomerism of this compound (C3 aldehyde) vs. pyridoxal (C4 aldehyde) dictates substrate specificity for dehydrogenases .

Stress Responses : this compound levels are highly sensitive to osmotic stress and pathogen attacks, suggesting its role in stress adaptation .

Species-Specific Roles: In plants, this compound’s involvement in dormancy varies between genotypes, while galactosylglycerol is conserved in long-dormant varieties .

Preparation Methods

Yeast Mutant Strains and Fermentation

Isopyridoxal was first identified as a minor excreted metabolite during studies on Saccharomyces marxianus mutant P-131, a strain resistant to isonicotinic acid hydrazide. This mutant exhibited enhanced vitamin B6 biosynthesis, with this compound constituting a fraction of the excreted compounds alongside pyridoxal, pyridoxamine, and pyridoxol. The fermentation protocol involved:

-

Culture Medium : A synthetic liquid medium (Difco Pyridoxine-Y) adjusted to pH 6.

-

Growth Conditions : Incubation at 26°C with agitation for 7 days.

-

Metabolite Extraction : Post-growth, cells were removed via centrifugation, and the supernatant was steamed to halt enzymatic activity.

Chromatographic analysis revealed this compound as a distinct peak (RF = 0.22–0.27 in solvent A) during column separation using Dowex 50W-X8 resin. Its identity was further corroborated by bioautography with Saccharomyces carlsbergensis, which showed activity comparable to pyridoxal.

Chemical Synthesis and Oxidation Pathways

While direct chemical synthesis methods for this compound remain undocumented, insights can be extrapolated from pyridoxal production. A patented oxidation method for pyridoxal hydrochloride employs catalytic systems involving TEMPO derivatives (e.g., 2,2,6,6-tetramethylpiperidine-N-oxyl) and copper salts. Although this process targets pyridoxal, analogous reactions under controlled pH and temperature might yield this compound via isomerization. Key parameters include:

-

Catalytic System : Oxygen sources (air, H₂O₂), CuBr₂, and amine additives (e.g., pyridine).

-

Reaction Conditions : 30–35°C, aqueous solvent, and stoichiometric H₂O₂.

Notably, isomer formation in such systems remains unverified, highlighting a gap in synthetic organic methodologies for this compound.

Analytical Characterization and Identification

Chromatographic Profiling

This compound’s isolation relied on resin-loaded paper chromatography and bioautography. Key RF values in solvent systems include:

| Compound | Solvent A | Solvent B | Solvent C | Solvent D |

|---|---|---|---|---|

| This compound | 0.22–0.27 | 0.45 | – | – |

| Pyridoxal | 0.65 | 0.83 | 0.76 | 0.55 |

| Pyridoxol | 0.45 | 0.69 | 0.58 | 0.23 |

Table 1. RF values of vitamin B6 compounds in select solvents.

Biological Activity and Applications

This compound’s bioactivity was inferred from microbiological assays:

-

Saccharomyces carlsbergensis : Equivalent growth promotion to pyridoxal.

-

Lactobacillus casei : No activity, distinguishing it from pyridoxal.

This specificity suggests potential as a niche growth factor in microbial media, though applications remain hypothetical.

Q & A

Q. How is isopyridoxal synthesized in microbial systems, and what experimental conditions optimize its production?

Methodological Answer: this compound is synthesized via the enzymatic oxidation of pyridoxine (vitamin B6) in microbial systems like Pseudomonas strain IA. The reaction is catalyzed by a FAD-dependent enzyme that uses 2,6-dichloroindophenol (DCIP) as a hydrogen acceptor instead of oxygen . Key experimental parameters include:

- pH : Maintain neutral to slightly alkaline conditions (pH 7.0–8.5) for optimal enzyme activity.

- Substrate Specificity : Pyridoxine must be present as the primary substrate.

- Cofactor Requirements : FAD (0.1–1.0 mM) and DCIP (0.5–2.0 mM) are critical for reaction progression.

Table 1 : Enzyme activity under varying hydrogen acceptors :

| Hydrogen Acceptor | Relative Activity (%) |

|---|---|

| DCIP | 100 |

| Oxygen (O₂) | <5 |

Q. What analytical methods are recommended for detecting this compound in metabolomic studies?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting this compound in complex biological matrices. Key considerations:

- Column : Use C18 reverse-phase columns for separation.

- Ionization : Electrospray ionization (ESI) in positive mode enhances sensitivity.

- Quantification : Isotopic labeling (e.g., ¹³C-pyridoxine) improves accuracy in tracer studies .

Fluorescence spectroscopy (excitation: 330 nm, emission: 400 nm) is an alternative for purified samples, leveraging this compound’s intrinsic fluorescence properties .

Advanced Research Questions

Q. How do enzymatic kinetics and cofactor interactions influence this compound dehydrogenase (EC 1.1.1.416) activity?

Methodological Answer: this compound dehydrogenase (EC 1.1.1.416) catalyzes the oxidation of this compound to 5-pyridoxolactone, using NAD⁺ as a cofactor. Critical parameters include:

- Km Values : Reported Km for this compound ranges from 15–25 µM in Arthrobacter Cr-7 .

- pH Dependence : Activity peaks at pH 8.0–8.5, with a sharp decline below pH 7.0.

- Inhibitors : EDTA (1 mM) reduces activity by 80%, indicating metal ion dependence .

Table 2 : Enzyme kinetics under varying NAD⁺ concentrations :

| [NAD⁺] (mM) | Vmax (µmol/min/mg) | Km (µM) |

|---|---|---|

| 0.5 | 12.4 | 18.2 |

| 1.0 | 14.1 | 17.9 |

Q. How can contradictions in metabolomic data on this compound levels under stress conditions be resolved?

Methodological Answer: Discrepancies in this compound levels (e.g., upregulation in Aspergillus cristatus under salt stress vs. downregulation in ketogenic diet studies) require:

- Normalization : Use internal standards (e.g., deuterated this compound) to control for extraction efficiency.

- Statistical Rigor : Apply false discovery rate (FDR) corrections to metabolomic datasets. For example, in salt-stressed Aspergillus, this compound showed FDR = 0.058 and p-value = 0.018, indicating marginal significance .

- Pathway Context : Cross-reference with cofactors (e.g., pyridoxal 5'-phosphate) to assess metabolic flux .

Q. What role does this compound play in resolving vitamin B6 metabolic pathway ambiguities?

Methodological Answer: this compound is a minor metabolite in the oxidative degradation of pyridoxal, primarily at the C-5' position. Key insights:

- Isotopic Tracing : Use ¹⁴C-labeled pyridoxal to track conversion to this compound and its lactone derivatives.

- Enzyme Knockouts : Deletion of kynureninase in microbial models reduces this compound accumulation, linking it to tryptophan metabolism .

- Comparative Analysis : In mammals, urinary excretion of 4-pyridoxic acid predominates, whereas microbial systems favor this compound .

Q. How does pH affect the solubility and stability of this compound in experimental buffers?

Methodological Answer: this compound’s solubility follows a pH-dependent ionization curve. Key findings:

Q. What experimental design considerations are critical for studying this compound’s role in amino acid metabolism?

Methodological Answer:

- Hydrogen Acceptor Selection : Substitute oxygen with DCIP in anaerobic assays to avoid side reactions .

- Cofactor Competition : Pre-incubate enzymes with NAD⁺/NADH to assess allosteric effects on activity .

- Multi-Omics Integration : Pair metabolomics with transcriptomic data (e.g., Pseudomonas IA gene expression) to map regulatory networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.